molecular formula C9H6N2OS2 B13807761 (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate CAS No. 90418-62-5

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate

Katalognummer: B13807761
CAS-Nummer: 90418-62-5
Molekulargewicht: 222.3 g/mol
InChI-Schlüssel: AELRCMOKRQCWMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate is an organic compound with the molecular formula C9H6N2OS2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate typically involves the reaction of 5-hydroxy-2-mercaptobenzothiazole with methyl thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate is unique due to the presence of both hydroxy and thiocyanate groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications .

Eigenschaften

CAS-Nummer

90418-62-5

Molekularformel

C9H6N2OS2

Molekulargewicht

222.3 g/mol

IUPAC-Name

(5-hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate

InChI

InChI=1S/C9H6N2OS2/c10-5-13-4-9-11-7-3-6(12)1-2-8(7)14-9/h1-3,12H,4H2

InChI-Schlüssel

AELRCMOKRQCWMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)N=C(S2)CSC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.